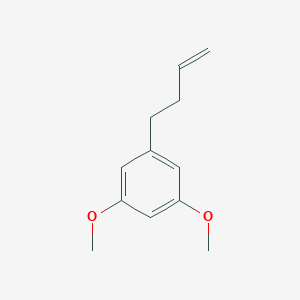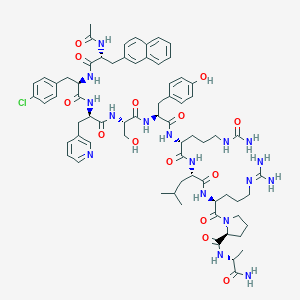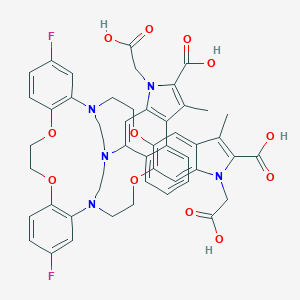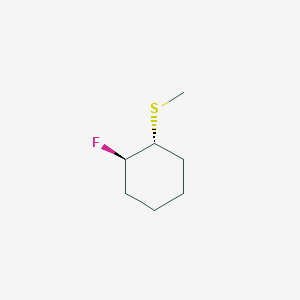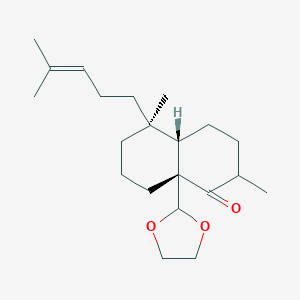![molecular formula C24H28N2O2 B055178 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 118106-69-7](/img/structure/B55178.png)
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine, also known as HOP-8, is a compound that belongs to the family of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mechanism Of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine is not fully understood. However, studies have shown that 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine inhibits the activity of various enzymes, including topoisomerase II and COX-2. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine also induces the production of reactive oxygen species, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. In vivo studies have shown that 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine in lab experiments is its potential applications in various fields. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has shown promising properties as an anticancer agent, anti-inflammatory agent, and hole-transporting material. However, one of the limitations of using 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine for in vitro studies. Additionally, the mechanism of action of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine. In the field of pharmaceuticals, further studies are needed to understand the mechanism of action of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine and its potential applications as an anticancer and anti-inflammatory agent. In the field of materials science, further studies are needed to optimize the properties of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine for use in organic electronics. Additionally, further studies are needed to improve the solubility of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine, which can enhance its potential applications in various fields.
Synthesis Methods
The synthesis of 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine involves the reaction of 4-hydroxybenzaldehyde and 4-octyloxybenzaldehyde with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. The yield of the reaction is around 60%, and the purity of the product is confirmed through various analytical techniques, including NMR and HPLC.
Scientific Research Applications
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has shown potential applications in various fields, including pharmaceuticals and materials science. In pharmaceuticals, 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has been studied for its anticancer properties. Studies have shown that 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has also been studied for its potential use as an anti-inflammatory agent. In materials science, 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has been studied for its potential use in organic electronics. 5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine has shown promising properties as a hole-transporting material, which can be used in the fabrication of organic solar cells and organic light-emitting diodes.
properties
CAS RN |
118106-69-7 |
|---|---|
Product Name |
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine |
Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[2-(4-octoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-4-5-6-7-16-28-23-14-10-20(11-15-23)24-25-17-21(18-26-24)19-8-12-22(27)13-9-19/h8-15,17-18,27H,2-7,16H2,1H3 |
InChI Key |
LXVACABFNGVECP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
synonyms |
5-(4-Hydroxyphenyl)-2-[4-(octyloxy)-phenyl]-pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
